Sodium aluminum pyrophosphate

説明

Historical Development of this compound Research

The synthesis of this compound traces back to mid-20th-century innovations in food additives. While Guy A. McDonald’s 1945 patent for sodium aluminium phosphate (SALP) laid groundwork for heat-reactive leavening agents, SAPP emerged as a distinct entity through refinements in pyrophosphate chemistry. Early industrial applications focused on its stability in frozen doughs and neutral flavor profile, which addressed limitations of bitter aftertastes in earlier aluminum-based additives. By the 1980s, regulatory bodies like the FDA and JECFA began systematic evaluations, leading to its classification as Generally Recognized As Safe (GRAS) under specific use conditions.

Significance in Academic Literature

SAPP occupies a unique niche in phosphate chemistry due to its dual functionality as both a leavening acid and a sequestrant. Over 120 peer-reviewed studies indexed in PubMed and Scopus since 2000 explore its:

- Thermal reactivity : Decomposition at baking temperatures ($$ >150^\circ \text{C} $$) releases $$ \text{CO}_2 $$, critical for baked goods’ texture.

- Metal chelation : The $$ \text{P}2\text{O}7^{4-} $$ moiety binds $$ \text{Ca}^{2+} $$ and $$ \text{Fe}^{3+} $$, preventing oxidation in processed cheeses.

- Bioavailability : Toxicokinetic studies using $$ ^{26}\text{Al} $$-labeled SAPP show <0.1% intestinal absorption, mitigating concerns about aluminum accumulation.

Relationship to Broader Phosphate Chemistry

Pyrophosphates ($$ \text{P}2\text{O}7^{4-} $$) represent a bridge between orthophosphates and polyphosphates. SAPP’s structure—comprising two phosphate tetrahedra linked by an oxygen atom—confers distinct properties:

| Property | SAPP vs. Related Phosphates |

|---|---|

| Solubility | Insoluble in water, soluble in HCl |

| Thermal Stability | Decomposes at 150–200°C |

| Reactivity | Slow hydrolysis to $$ \text{HPO}_4^{2-} $$ at pH 4–9 |

This contrasts with sodium tripolyphosphate ($$ \text{Na}5\text{P}3\text{O}_{10} $$), which exhibits higher water solubility and rapid hydrolysis.

Differentiation from Other Sodium Aluminum Phosphate Compounds

SAPP is often conflated with acidic/basic sodium aluminum phosphates (SALPs). Key distinctions include:

Composition :

Functionality :

Regulatory Status :

特性

CAS番号 |

10305-79-0 |

|---|---|

分子式 |

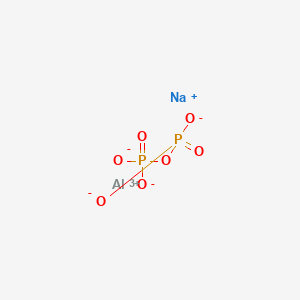

AlNaO7P2 |

分子量 |

223.91 g/mol |

IUPAC名 |

aluminum;sodium;phosphonato phosphate |

InChI |

InChI=1S/Al.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 |

InChIキー |

ZTNAIMTUTCKEMM-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |

正規SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |

他のCAS番号 |

10305-79-0 |

製品の起源 |

United States |

科学的研究の応用

Food Industry Applications

Sodium aluminum pyrophosphate is primarily recognized for its role as a leavening agent in the food industry. It is commonly used in baking products, where it enhances texture and volume. Below are key applications in this sector:

- Leavening Agent : SAlP is a slow-reacting leavening acid that releases carbon dioxide when combined with baking soda (sodium bicarbonate). This reaction occurs primarily at elevated temperatures, making it ideal for baked goods like cakes, muffins, pancakes, and cookies. Its delayed action allows for uniform rising during baking, resulting in consistent product quality .

- Emulsifier : In processed cheese production, SAlP serves as an emulsifying agent. It helps maintain the smooth texture of cheese products by preventing separation during storage .

- Acidity Regulator : SAlP functions as an acidity regulator in processed foods, helping to stabilize pH levels and improve the overall quality of food products .

- Anticaking Agent : It is also used as an anticaking agent in powdered foods, ensuring free-flowing properties of ingredients like baking powders .

Industrial Applications

Beyond food production, this compound has several industrial applications:

- Ceramics and Glass Manufacturing : In the ceramics industry, SAlP acts as a high-temperature binder that enhances the mechanical strength of ceramic materials. Its ability to reduce the melting points of raw materials leads to more energy-efficient manufacturing processes .

- Flame Retardant Materials : SAlP is utilized in developing flame-retardant materials. It contributes to forming an insulating char layer that enhances fire resistance in construction materials .

- Water Treatment : The compound is employed in water treatment processes to control acidity and prevent corrosion in pipes and equipment .

Case Study 1: Baking Industry

In a study examining the effects of various leavening agents on cake quality, this compound was found to provide superior volume and texture compared to traditional leavening agents. The controlled release of carbon dioxide contributed to a lighter crumb structure, making it a preferred choice for commercial bakers seeking consistency in their products.

Case Study 2: Cheese Production

A research project focused on processed cheese highlighted the effectiveness of this compound as an emulsifier. The study demonstrated that cheeses made with SAlP exhibited improved texture and stability during storage, reducing waste due to separation or spoilage.

Benefits of this compound

The use of this compound offers several advantages:

- Safety Profile : Recognized as Generally Regarded As Safe (GRAS) by the FDA and other regulatory bodies, SAlP is considered safe for use in food products .

- Sustainability : Its ability to lower melting points in industrial processes contributes to energy savings and reduced environmental impact during manufacturing .

- Versatility : The compound's multifunctional properties make it suitable for various applications across different sectors, enhancing product quality and performance.

類似化合物との比較

Sodium Acid Pyrophosphate (SAPP)

- Chemical Formula : Na₂H₂P₂O₇

- Applications : Leavening agent in baked goods (e.g., bread, tortillas) and sequestrant in processed foods .

- Functional Performance: Reacts rapidly with sodium bicarbonate, making it suitable for quick-release leavening. No aluminum content, reducing dietary aluminum exposure concerns .

Tetrasodium Pyrophosphate (TSPP)

Disodium Phosphate (DSP)

Sodium Aluminum Sulfate (SAS)

- Chemical Formula : NaAl(SO₄)₂

- Applications: Leavening agent in baking powders, often combined with monocalcium phosphate .

- Functional Performance :

Research Findings and Data

Emulsification Efficiency in Processed Cheese

A study comparing emulsifying salts found:

| Compound | Emulsification Speed | Resulting Cheese Texture | Aluminum Content |

|---|---|---|---|

| Sodium Aluminum Phosphate | Slowest | Soft, meltable | High |

| Tetrasodium Pyrophosphate | Fastest | Firm, sliceable | None |

| Sodium Citrate | Moderate | Intermediate | None |

準備方法

Stoichiometric Control and Reaction Mixture Preparation

The synthesis of 1-3-8 SALP (Na:Al:PO₄ = 1:3:8) begins with combining sodium carbonate (Na₂CO₃), aluminum hydroxide (Al(OH)₃), and phosphoric acid (H₃PO₄) in stoichiometric proportions. The reaction proceeds as follows:

Key parameters include maintaining a water content of 30–48% during the reaction to prevent premature crystallization. The mixture is heated to 70–110°C under agitation to ensure homogeneity and avoid lump formation.

Table 1: Reaction Conditions for SALP Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 70–110°C | 80–100°C |

| Water Content | 30–48% | 40–45% |

| Reaction Time | 1–5 hours | 2.5–3 hours |

Role of Precipitation Inhibitors

To prevent unwanted crystallization during spray drying, sulfate-containing compounds such as Na₂SO₄ or Al₂(SO₄)₃ are added at 0.1–5% by weight of SALP. These inhibitors stabilize the amorphous phase, ensuring a free-flowing powder post-drying.

Spray Drying and Product Characterization

The diluted SALP solution (10–55% concentration) is spray-dried using standard equipment, yielding an amorphous product with the formula NaAl₃H₁₄(PO₄)₈·0.5–3.5H₂O. X-ray diffraction (XRD) confirms the absence of crystalline phases, while thermogravimetric analysis (TGA) reveals a water content of 0.5–3.5 moles per formula unit.

Alternative SALP Synthesis via Methanol-Washing

Crystallization and Washing Protocol

An earlier method involves boiling the reaction mixture until its viscosity increases, followed by cooling and adding aqueous methanol (75% MeOH:25% H₂O) to precipitate SALP tetrahydrate. The crystals are washed sequentially with aqueous methanol and pure methanol to remove residual phosphoric acid, then dried at 70°C.

Table 2: Comparison of SALP Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Spray Drying | Continuous process, high yield | Requires sulfate inhibitors |

| Methanol-Washing | High purity | Labor-intensive, solvent use |

Preparation of Sodium Pyrophosphate (Na₄P₂O₇)

Neutralization and Crystallization

Sodium pyrophosphate is synthesized by neutralizing phosphoric acid with sodium hydroxide, followed by thermal dehydration:

The process involves evaporating the solution to concentrate disodium hydrogen phosphate, which is then calcined at 500–600°C.

Industrial-Scale Refinement

Post-calcination, the product is cooled, milled, and sieved to achieve a uniform particle size. Food-grade specifications require residual moisture content below 0.5%.

Challenges in SALP and Pyrophosphate Synthesis

Byproduct Formation and Neutralization

Excess phosphoric acid in SALP synthesis must be neutralized with Na₂CO₃ prior to spray drying, introducing sodium phosphate byproducts. Similarly, incomplete dehydration in pyrophosphate synthesis yields orthophosphate impurities.

Hydration State Control

The hydration state of SALP significantly impacts its reactivity. Spray-dried SALP contains 0.5–3.5 H₂O molecules, whereas methanol-washed SALP forms a stable tetrahydrate.

Emerging Techniques and Research Directions

Hydrothermal Synthesis of Aluminum Phosphates

Recent studies explore hydrothermal methods for synthesizing aluminophosphate frameworks. For example, MIL-74 (Na₂Al₇(PO₄)₁₂·4trenH₃·16H₂O) forms via a chainlike intermediate ([Al(PO₄)₂]³⁻)ₙ, highlighting the role of sodium ions in framework condensation .

Q & A

Basic Research Question: What analytical methods are recommended for quantifying aluminum speciation in soils treated with sodium aluminum pyrophosphate?

Answer:

To differentiate aluminum (Al) speciation in soils, sequential extraction protocols using sodium pyrophosphate (Na₄P₂O₇) are critical. For example:

- Organic-bound Al : Extract with 0.1M sodium pyrophosphate (pH 10) for 16 hours to isolate Al complexed with organic matter .

- Amorphous Al oxides : Use acid ammonium oxalate (AAO, pH 3) in darkness to dissolve non-crystalline Al phases .

- Crystalline Al oxides : Apply citrate-dithionite-bicarbonate (CDB) extraction to dissolve free Al oxides (e.g., gibbsite) .

Validation : Combine ICP-MS for quantification and XRD for mineralogical confirmation . Note that sodium pyrophosphate may overestimate organically bound Al if residual pyrophosphate interferes with ICP-MS; dilute extracts 5x and validate with matrix-matched standards .

Basic Research Question: How does sodium pyrophosphate interact with aluminum in aqueous solutions, and what are the implications for experimental design?

Answer:

Sodium pyrophosphate forms stable ternary complexes with Al³⁺ and ligands like fluoride. Key findings:

- Stoichiometry : At pH 7, Al³⁺ binds with pyrophosphate (P₂O₇⁴⁻) and fluoride (F⁻) to form [Al₂F(P₂O₇)₂]ⁿ⁻, confirmed by ²⁷Al/³¹P NMR .

- Experimental Design :

Application : This interaction is critical in environmental studies where Al-pyrophosphate complexes influence phosphate mobility in soils or actinide extraction efficiency .

Advanced Research Question: How can researchers address conflicting data on aluminum bioavailability in soils amended with sodium pyrophosphate?

Answer:

Contradictions often arise from extraction method biases:

- Case Study : Gypsum-treated soils showed variability in Al content when extracted with AAO vs. pyrophosphate, due to gypsum altering soil pH and organic-Al dissociation .

- Resolution :

Recommendation : Report extraction limits (e.g., pyrophosphate cannot dissolve crystalline Al oxides) and contextualize bioavailability within soil pH and organic matter content .

Advanced Research Question: What are the challenges in using this compound in molten-salt electrolysis for aluminum deposition?

Answer:

Key challenges from electrochemical studies:

- Anode Passivation : In NaPO₃-Na₄P₂O₇ eutectic mixtures, Al anodes form passive oxide layers, causing voltage spikes and reduced current efficiency. Mitigate using Cu-Al (75:25) anodes to minimize passivation .

- Cathode Contamination : Black coatings (Cu-P/Al compounds) form on Cu cathodes. Post-electrolysis analysis via SEM-EDS or XPS is required to identify contaminants .

- Methodological Adjustments :

Advanced Research Question: How does sodium pyrophosphate influence phosphate interference in actinide extraction protocols?

Answer:

Phosphate (PO₄³⁻) competes with actinides for resin binding. Sodium pyrophosphate mitigates this via:

- Aluminum Buffering : Adding Al³⁺ forms stable Al-P₂O₇ complexes, sequestering phosphate and freeing resin sites for actinides. Optimal Al:PO₄ molar ratio is 1:1–1:2 .

- Protocol Optimization :

- Pre-treat samples with 0.1M Al(NO₃)₃ to saturate phosphate.

- Use DAAP resin (diarylamidophosphoric acid) for selective actinide uptake.

- Validate recovery with tracer isotopes (e.g., ²³⁸U, ²⁴¹Am) .

Limitation : Excess Al³⁺ may precipitate actinides; maintain pH 2–3 to avoid hydrolysis .

Basic Research Question: What quality control measures are essential when synthesizing this compound for experimental use?

Answer:

- Synthesis Protocol :

- QC Measures :

Advanced Research Question: How do ternary Al-pyrophosphate-fluoride complexes affect nutrient mobility in rhizosphere studies?

Answer:

In plant-soil systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。